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Cat. No.: B2962298 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial user query referenced "1-(1-Benzofuran-2-yl)propan-2-amine".

However, extensive database searches indicate that the vast majority of toxicological and

pharmacological research has been conducted on a compound commonly known as 2-

Aminoethoxydiphenyl borate (2-APB). This guide will focus on the available data for 2-APB, as

it is the most scientifically relevant compound related to the provided query.

Introduction
2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeable modulator of intracellular

calcium (Ca²⁺) signaling. It is widely used in research to investigate the roles of inositol 1,4,5-

trisphosphate (IP₃) receptors and various transient receptor potential (TRP) channels.[1][2] Due

to its broad-spectrum activity on multiple targets, a thorough understanding of its toxicological

profile is essential for its application in research and potential therapeutic development. This

technical guide provides a summary of the initial toxicity screening data for 2-APB, focusing on

its effects on cell viability, apoptosis, and organ-specific toxicity.
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The in vitro toxicity of 2-APB has been evaluated in various cell lines. The primary mechanisms

of toxicity appear to be related to its modulation of intracellular calcium homeostasis, which can

trigger apoptotic pathways and affect cell proliferation.

Cytotoxicity Data
The cytotoxic effects of 2-APB are cell-type and concentration-dependent.
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Cell Line Assay Concentration Effect Reference

MDA-MB-231

(Breast Cancer)
XTT Cell Viability 50 µM

No substantial

effect on

proliferation.

[3]

MDA-MB-231

(Breast Cancer)
Cell Viability 50-200 µM

Significant

suppression of

viability at 200

µM; no

significant effect

at 50 µM.

[4]

AU565 and T47D

(Breast Cancer)
Cell Viability 50-200 µM

Significantly

suppressed

viability.

[4]

Human Dental

Pulp Cells

(hDPCs)

Cell Viability >250 µM (H₂O₂)

2-APB showed

protective effects

against H₂O₂-

induced viability

reduction.

[5]

SH-SY5Y

(Neuroblastoma)
MTT Assay Up to 100 µM

LINS01

derivatives

(structurally

related to

benzofurans) did

not decrease cell

viability after

48h, except for

one compound at

100 µM.

[6][7]

Apoptosis and Cell Cycle Analysis
2-APB has been shown to induce apoptosis and affect the cell cycle in a cell-specific manner.
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Cell Line Assay Concentration Effect Reference

MDA-MB-231

(Breast Cancer)
Apoptosis Assay 200 µM

Significant

induction of

apoptosis.

[4]

MDA-MB-231

(Breast Cancer)
LDH Release 200 µM

Significant

increase in LDH

release.

[4]

AU565, T47D,

MDA-MB-231

Cell Cycle

Analysis
200 µM

Increase in S

phase and

decrease in

G0/G1 phase.

[4]

Ischemia/Reperf

usion (I/R) Rats

DNA

Fragmentation
Not Specified

Reduced DNA

fragmentation,

indicating anti-

apoptotic effects

in this model.

In Vivo Toxicity
In vivo studies have primarily focused on the organ-specific effects of 2-APB, particularly

nephrotoxicity and cardioprotective effects.

Nephrotoxicity
A study investigating the effects of 2-APB on gentamicin-induced nephrotoxicity in Wistar rats

provided the following insights:

Model: Gentamicin-induced nephrotoxicity (100 mg/kg intramuscularly for 10 days).

2-APB Dosage: 2 mg/kg intraperitoneally.

Observations:

The gentamicin group showed glomerular degeneration, tubular dilatation, and increased

levels of TNF-α, IL-6, and caspase 3.[8][9]
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The group treated with gentamicin and 2-APB showed preserved glomerular and tubule

structures, and reduced levels of inflammatory and apoptotic markers.[8][9]

2-APB demonstrated antioxidant, anti-inflammatory, and anti-apoptotic effects, preventing

gentamicin-mediated nephrotoxicity.[8][9]

Cardioprotective and Neuroprotective Effects
In contrast to its toxic effects at high concentrations, 2-APB has also demonstrated protective

effects in certain in vivo models:

Cardioprotection: In a mouse model of ischemia/reperfusion, intravenous administration of

10 mg/kg 2-APB significantly reduced infarct size, ROS levels, and neutrophil infiltration.

Neuroprotection: In a rat model of amyloid-β-induced memory dysfunction, three-week

treatment with 2-APB improved cognitive function and downregulated the expression of the

TRPM2 channel, which is implicated in neuronal death.[10]

Signaling Pathways and Mechanisms of Action
The biological effects of 2-APB are mediated through its interaction with multiple intracellular

targets.

Modulation of Calcium Signaling
2-APB is a well-known modulator of store-operated calcium entry (SOCE). Its effects are dose-

dependent:

Low concentrations (1-10 µM): Can enhance SOCE.[1][11]

High concentrations (25-75 µM): Inhibit SOCE.[1][11]

It also inhibits IP₃-induced Ca²⁺ release from the endoplasmic reticulum, with an IC₅₀ value of

42 µM.
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Figure 1: Simplified signaling pathway showing the modulation of store-operated calcium entry

(SOCE) and IP3 receptors by 2-APB.

Experimental Protocols
XTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere

overnight.

Treatment: Treat cells with various concentrations of 2-APB or vehicle control for the desired

duration (e.g., 24 to 120 hours).[12]

XTT Labeling: Prepare the XTT labeling mixture (sodium 3′-[1-(phenylaminocarbonyl)-3,4-

tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) and an electron-coupling

reagent.

Incubation: Add the XTT mixture to each well and incubate for a specified period (e.g., 4

hours) at 37°C.
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Measurement: Measure the absorbance of the samples in a spectrophotometer at a

wavelength of 450 nm with a reference wavelength of 650 nm.

Analysis: Calculate cell viability as a percentage of the control group.
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Figure 2: Experimental workflow for the XTT cell viability assay.
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Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell

membrane damage, indicating cytotoxicity.

Cell Culture and Treatment: Culture cells and treat with 2-APB as described for the viability

assay.

Sample Collection: Collect the cell culture supernatant.

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD⁺, and a

catalyst. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.

Colorimetric Measurement: The NADH produced reduces a tetrazolium salt to a colored

formazan product.

Absorbance Reading: Measure the absorbance of the formazan product at a specific

wavelength (e.g., 490 nm).

Data Analysis: Correlate the absorbance to the amount of LDH released, which is

proportional to the level of cytotoxicity.

Conclusion
The initial toxicity screening of 2-APB reveals a complex pharmacological and toxicological

profile. Its effects are highly dependent on the cellular context and the concentration used.

While it exhibits cytotoxicity and can induce apoptosis in certain cancer cell lines at higher

concentrations, it also demonstrates protective effects in models of nephrotoxicity,

cardiotoxicity, and neurotoxicity at lower doses. The primary mechanism of action is through

the modulation of intracellular calcium signaling by affecting SOCE and IP₃ receptors. Further

comprehensive studies, including genotoxicity and chronic toxicity assessments, are warranted

to fully characterize its safety profile for any potential therapeutic applications. Researchers

utilizing 2-APB as a pharmacological tool should be mindful of its pleiotropic effects and

carefully select concentrations to minimize off-target and toxic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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